molecular formula C21H25N3O5S B5078325 4-({[1-(4-BUTOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]AMINO}METHYL)BENZENE-1-SULFONAMIDE

4-({[1-(4-BUTOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]AMINO}METHYL)BENZENE-1-SULFONAMIDE

Cat. No.: B5078325
M. Wt: 431.5 g/mol
InChI Key: AUQXLBMZOQJORG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({[1-(4-BUTOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]AMINO}METHYL)BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad range of pharmacological activities, including antibacterial, antifungal, and anti-inflammatory properties . This particular compound is characterized by its unique structure, which includes a butoxyphenyl group, a dioxopyrrolidinyl moiety, and a sulfonamide group.

Preparation Methods

The synthesis of 4-({[1-(4-BUTOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]AMINO}METHYL)BENZENE-1-SULFONAMIDE typically involves multiple steps. One common method includes the condensation of 4-aminobenzenesulfonamide with a butoxyphenyl-substituted dioxopyrrolidine derivative under controlled conditions . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete reaction. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

4-({[1-(4-BUTOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]AMINO}METHYL)BENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential antibacterial and antifungal properties, making it a candidate for new antimicrobial agents.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent due to its unique structural features.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit bacterial enzymes such as dihydropteroate synthetase, which is crucial for folate synthesis in bacteria. This inhibition leads to the disruption of bacterial DNA synthesis and cell division . Additionally, its anti-inflammatory effects may be attributed to the inhibition of enzymes involved in the inflammatory response.

Comparison with Similar Compounds

Similar compounds include other sulfonamide derivatives such as sulfamethoxazole and sulfadiazine. Compared to these, 4-({[1-(4-BUTOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]AMINO}METHYL)BENZENE-1-SULFONAMIDE has a unique butoxyphenyl group that may enhance its lipophilicity and cellular uptake . This structural uniqueness potentially offers improved pharmacokinetic properties and a broader spectrum of biological activities.

Properties

IUPAC Name

4-[[[1-(4-butoxyphenyl)-2,5-dioxopyrrolidin-3-yl]amino]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5S/c1-2-3-12-29-17-8-6-16(7-9-17)24-20(25)13-19(21(24)26)23-14-15-4-10-18(11-5-15)30(22,27)28/h4-11,19,23H,2-3,12-14H2,1H3,(H2,22,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUQXLBMZOQJORG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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